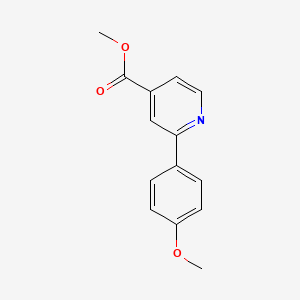
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone is an organic compound with the molecular formula C17H28N4O4. It is a derivative of 5-nitro-2-furaldehyde, which is known for its applications in various chemical and biological processes. This compound is characterized by the presence of a nitro group, a furan ring, and a hydrazone linkage, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with dipentylaminoacetyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Products include amino derivatives.
Substitution: Products include various substituted furan derivatives.
Applications De Recherche Scientifique
5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of various chemical intermediates and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring and hydrazone linkage also play a role in its biological activity by facilitating binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furaldehyde: A precursor to 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone, known for its antimicrobial properties.
5-Nitro-2-thiophenecarboxaldehyde: Similar in structure but contains a thiophene ring instead of a furan ring.
2-Nitrobenzaldehyde: Contains a benzene ring instead of a furan ring, with similar nitro and aldehyde functionalities.
Uniqueness
This compound is unique due to its specific combination of a nitro group, furan ring, and hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
33207-14-6 |
|---|---|
Formule moléculaire |
C17H28N4O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-(dipentylamino)-N-[(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H28N4O4/c1-3-5-7-11-20(12-8-6-4-2)14-16(22)19-18-13-15-9-10-17(25-15)21(23)24/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,19,22) |
Clé InChI |
HWDPSQSTOIACSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)






![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)


